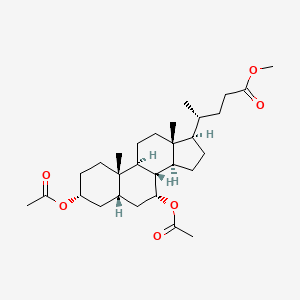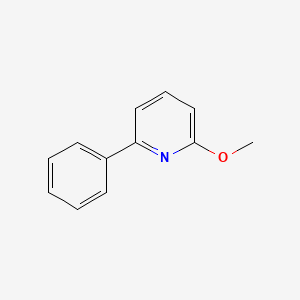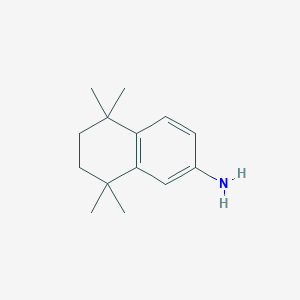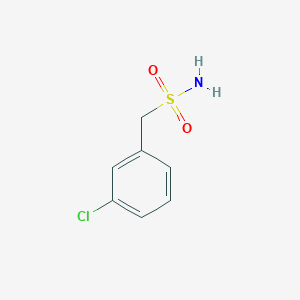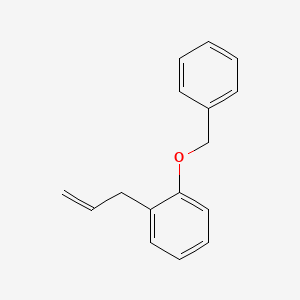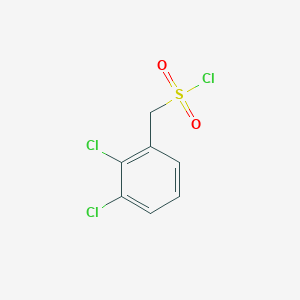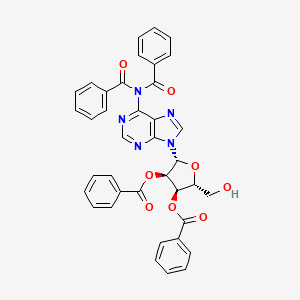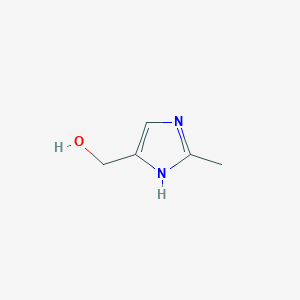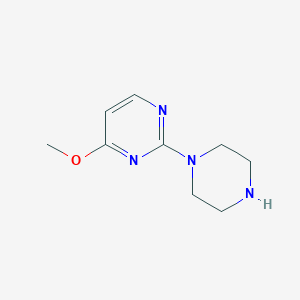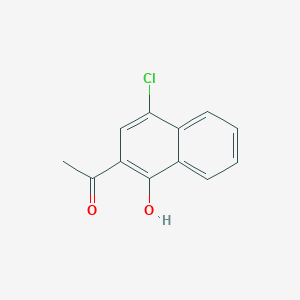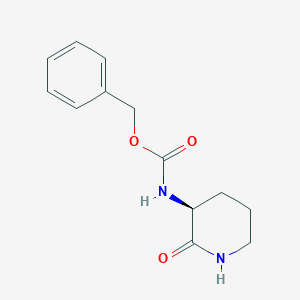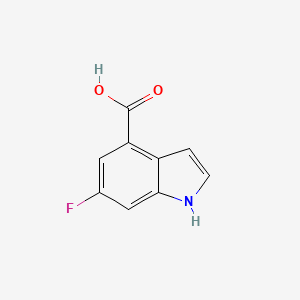
6-fluoro-1H-indole-4-carboxylic Acid
Descripción general
Descripción
6-fluoro-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 908600-71-5 . It has a molecular weight of 179.15 and its IUPAC name is 6-fluoro-1H-indole-4-carboxylic acid . It is a solid substance stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-fluoro-1H-indole-4-carboxylic acid is 1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-fluoro-1H-indole-4-carboxylic acid is a solid substance . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
- Field: Virology
- Application: Indole derivatives have been reported to possess antiviral properties .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Field: Oncology
- Application: 6-Fluoro-1H-indole-4-carboxylic acid methyl ester is used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not provided in the source .
- Field: Pharmacology
- Application: Indole derivatives are used in the preparation of substituted indole derivatives as histamine H3 antagonists .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not provided in the source .
Antiviral Activity
Cancer Treatment
Histamine H3 Antagonists
- Field: Pharmacology
- Application: Indole derivatives have been reported to possess anti-inflammatory properties .
- Method: Specific derivatives were prepared and tested for their anti-inflammatory properties .
- Results: The outcomes of these applications are not provided in the source .
- Field: Microbiology
- Application: Indole derivatives have been reported to possess antimicrobial properties .
- Method: Specific derivatives were prepared and tested for their antimicrobial properties .
- Results: The outcomes of these applications are not provided in the source .
Anti-Inflammatory Activity
Antimicrobial Activity
Antitubercular Activity
- Field: Endocrinology
- Application: Indole derivatives have been reported to possess antidiabetic properties .
- Method: Specific derivatives were prepared and tested for their antidiabetic properties .
- Results: The outcomes of these applications are not provided in the source .
- Field: Parasitology
- Application: Indole derivatives have been reported to possess antimalarial properties .
- Method: Specific derivatives were prepared and tested for their antimalarial properties .
- Results: The outcomes of these applications are not provided in the source .
- Field: Neurology
- Application: Indole derivatives have been reported to possess anticholinesterase activities .
- Method: Specific derivatives were prepared and tested for their anticholinesterase activities .
- Results: The outcomes of these applications are not provided in the source .
- Field: Biochemistry
- Application: Indole derivatives have been reported to possess antioxidant properties .
- Method: Specific derivatives were prepared and tested for their antioxidant properties .
- Results: The outcomes of these applications are not provided in the source .
- Field: Virology
- Application: Indole derivatives have been reported to possess anti-HIV properties .
- Method: Specific derivatives were prepared and tested for their anti-HIV properties .
- Results: The outcomes of these applications are not provided in the source .
- Field: Pharmacology
- Application: Indole derivatives have been reported to be used as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
- Method: Specific derivatives were prepared and tested for their SGLT2 inhibitory properties .
- Results: The outcomes of these applications are not provided in the source .
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activities
Antioxidant Activity
Anti-HIV Activity
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
Safety And Hazards
Direcciones Futuras
Indole derivatives, such as 6-fluoro-1H-indole-4-carboxylic acid, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The future of indole-based antiviral agents was also prospected .
Propiedades
IUPAC Name |
6-fluoro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469571 | |
| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indole-4-carboxylic Acid | |
CAS RN |
908600-71-5 | |
| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)
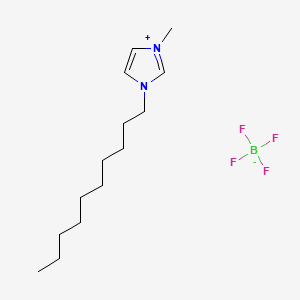
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
